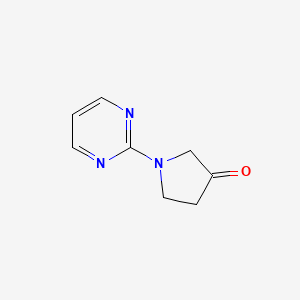
1-(Pyrimidin-2-yl)pyrrolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrimidin-2-yl)pyrrolidin-3-one is a heterocyclic compound that features a pyrimidine ring fused to a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in organic synthesis. The presence of both pyrimidine and pyrrolidinone moieties in its structure allows for diverse chemical reactivity and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Pyrimidin-2-yl)pyrrolidin-3-one can be synthesized through various methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method includes the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Pyrimidin-2-yl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrimidine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, pyrimidine derivatives, and functionalized heterocycles, which can be further utilized in synthetic and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1-(Pyrimidin-2-yl)pyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is utilized in the production of fine chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of 1-(Pyrimidin-2-yl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides and subsequent modulation of cellular signaling pathways . The exact mechanism depends on the specific biological target and the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a pyrrolidinone ring but lacking the pyrimidine moiety.
Pyrrolidin-2,5-dione: Another related compound with additional functional groups that confer different reactivity and biological activity.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system, exhibiting distinct chemical and biological properties.
Uniqueness
1-(Pyrimidin-2-yl)pyrrolidin-3-one is unique due to the presence of both pyrimidine and pyrrolidinone moieties, which provide a combination of chemical reactivity and biological activity not found in other similar compounds. This dual functionality makes it a valuable compound in various fields of research and application.
Eigenschaften
| 956723-06-1 | |
Molekularformel |
C8H9N3O |
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
1-pyrimidin-2-ylpyrrolidin-3-one |
InChI |
InChI=1S/C8H9N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4H,2,5-6H2 |
InChI-Schlüssel |
CTIGGCZQCFQABR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1=O)C2=NC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




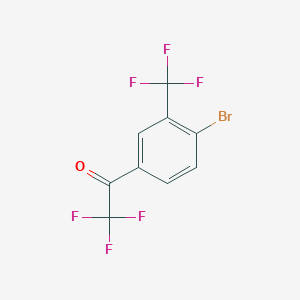

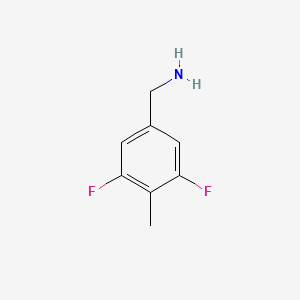
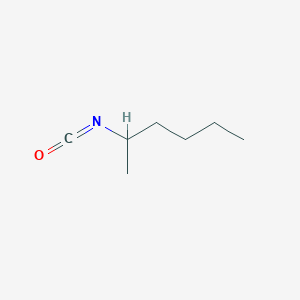
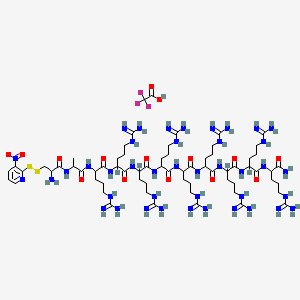

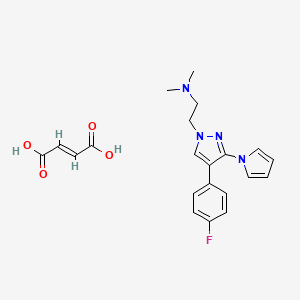
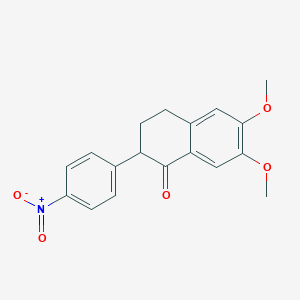

![2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B12082712.png)
![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)

